(S)-(+)-allantoin
(S)-(+)-allantoin
Allantoin, also known as AI3-15281 and NSC-7606, is a diureide of glyoxylic acid. Allantoin is potentionally a treatment for epidermolysis bullosa. Several beneficial effects for allantoin as an active ingredient in over-the-counter cosmetics include: a moisturizing and keratolytic effect, increasing the water content of the extracellular matrix and enhancing the desquamation of upper layers of dead skin cells, increasing the smoothness of the skin; promoting cell proliferation and wound healing; and a soothing, anti-irritant, and skin protectant effect by forming complexes with irritant and sensitizing agents.
Brand Name:
Vulcanchem
CAS No.:
3844-67-5
VCID:
VC0003033
InChI:
InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/t1-/m0/s1
SMILES:
C1(C(=O)NC(=O)N1)NC(=O)N
Molecular Formula:
C4H6N4O3
Molecular Weight:
158.12 g/mol
(S)-(+)-allantoin
CAS No.: 3844-67-5
Cat. No.: VC0003033
Molecular Formula: C4H6N4O3
Molecular Weight: 158.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Allantoin, also known as AI3-15281 and NSC-7606, is a diureide of glyoxylic acid. Allantoin is potentionally a treatment for epidermolysis bullosa. Several beneficial effects for allantoin as an active ingredient in over-the-counter cosmetics include: a moisturizing and keratolytic effect, increasing the water content of the extracellular matrix and enhancing the desquamation of upper layers of dead skin cells, increasing the smoothness of the skin; promoting cell proliferation and wound healing; and a soothing, anti-irritant, and skin protectant effect by forming complexes with irritant and sensitizing agents. |
|---|---|
| CAS No. | 3844-67-5 |
| Molecular Formula | C4H6N4O3 |
| Molecular Weight | 158.12 g/mol |
| IUPAC Name | [(4S)-2,5-dioxoimidazolidin-4-yl]urea |
| Standard InChI | InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/t1-/m0/s1 |
| Standard InChI Key | POJWUDADGALRAB-SFOWXEAESA-N |
| Isomeric SMILES | [C@H]1(C(=O)NC(=O)N1)NC(=O)N |
| SMILES | C1(C(=O)NC(=O)N1)NC(=O)N |
| Canonical SMILES | C1(C(=O)NC(=O)N1)NC(=O)N |
| Appearance | Solid powder |
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